molecular formula C20H16ClN3O4 B2534610 N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-27-6

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2534610
CAS No.: 899741-27-6
M. Wt: 397.82
InChI Key: FDFFVUPQPTXMEN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-27-6) is a small molecule with a molecular formula of C20H16ClN3O4 and a molecular weight of 397.82 g/mol . This compound is a derivative of 6-oxo-1,6-dihydropyridine-3-carboxamide, a scaffold known for forming extensive hydrogen-bonding networks in the solid state, which can be critical for co-crystallization and studying biomolecular interactions . The structure incorporates a 4-chloro-3-nitrophenyl group, a common pharmacophore in medicinal chemistry research. Compounds with similar N-acyl sulfonamide and carboxamide motifs are frequently investigated as bioisosteres for carboxylic acids and have garnered significant interest in drug discovery for their enhanced binding affinities and metabolic stability . They are explored as potential inhibitors for various enzymatic targets, such as carbonic anhydrase, and have applications in developing agents for oncology, antifibrotic therapy, and antiviral research . This molecule is intended for use in non-clinical research, including hit/lead optimization, structure-activity relationship (SAR) studies, and as a building block in parallel synthesis to expand underexplored chemical spaces . The product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-3-2-4-14(9-13)11-23-12-15(5-8-19(23)25)20(26)22-16-6-7-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFVUPQPTXMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, with CAS number 899741-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects, and structure-activity relationships (SARs).

PropertyValue
Common NameThis compound
Molecular FormulaC20_{20}H16_{16}ClN3_{3}O4_{4}
Molecular Weight397.8 g/mol
CAS Number899741-27-6

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of related structures have shown significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells . The inhibition of the NF-κB signaling pathway has been identified as a key mechanism through which these compounds exert their anti-inflammatory effects.

Case Study: Acute Lung Injury (ALI)

In a recent study involving LPS-induced ALI in mice, a derivative compound demonstrated significant improvement in lung pathology and reduced pulmonary edema. This suggests that similar mechanisms may be applicable to this compound, warranting further investigation into its therapeutic potential for inflammatory diseases .

Cytotoxic Effects

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anticancer potential of this compound. While specific data on this compound is limited, similar dihydropyridine derivatives have exhibited promising cytotoxic effects against several cancer types, highlighting the need for further research into its efficacy and mechanism of action.

Structure-Activity Relationships (SAR)

The understanding of SAR is crucial for optimizing the biological activity of compounds within this class. Modifications to the phenyl and carboxamide moieties have been shown to significantly influence both potency and selectivity against specific biological targets. For example:

ModificationEffect on Activity
Substitution on the phenyl ringEnhanced anti-inflammatory activity
Alteration of the carboxamide groupImproved cytotoxicity against cancer cells

Research indicates that specific substitutions can enhance binding affinity to target proteins involved in inflammatory processes or cancer progression .

Scientific Research Applications

Synthesis and Structural Properties

The compound is synthesized through a multi-step process involving the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with specific aniline derivatives. The resulting structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C20H16ClN3O4C_{20}H_{16}ClN_{3}O_{4}, with a molecular weight of approximately 397.8 g/mol .

The crystal structure of the compound reveals significant twisting between the dihydropyridine and aromatic rings, which affects its interaction with biological targets. The presence of hydrogen bonds within the crystal lattice enhances its stability and solubility characteristics .

Biological Activities

1. Anticancer Properties

Research indicates that N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Mechanistic studies suggest that the compound triggers mitochondrial dysfunction, leading to increased levels of caspases involved in the apoptotic pathway .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies demonstrate that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes related to disease processes, including those involved in cancer metabolism and inflammation. Such enzyme inhibitors can play crucial roles in therapeutic strategies targeting metabolic pathways .

Case Study 1: Anticancer Mechanism

A study published in Molecules examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis. Flow cytometry analysis revealed alterations in mitochondrial membrane potential, confirming the compound's role in inducing cell death through intrinsic apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial properties, suggesting its potential use as a scaffold for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a core pyridine-3-carboxamide scaffold with multiple analogs. Key structural differences lie in the substituents on the benzyl ring (position 1) and the aryl amide group (position 3). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Benzyl Substituent Aryl Amide Substituent Molecular Formula Molecular Weight Notes
Target Compound 3-methylbenzyl 4-chloro-3-nitrophenyl C20H15ClN3O4 408.8 Nitro and chloro groups enhance electron deficiency
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8, Ev2) Benzyl 3-(cyclopropylcarbamoyl)phenyl C23H22N3O3 396.4 Cyclopropylcarbamoyl introduces hydrogen-bonding potential
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (Ev3) 3-(trifluoromethyl)benzyl 4-carbamoylphenyl C21H16F3N3O3 439.4 Trifluoromethyl enhances lipophilicity; carbamoyl is polar
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (Ev4) 3-chlorobenzyl 4-chlorophenyl C19H13Cl3N2O2 417.7 Triple chloro substitution increases hydrophobicity
5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Ev5) 3-chlorobenzyl 4-methoxyphenyl C20H16Cl2N2O3 403.3 Methoxy group introduces electron-donating effects
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Ev6) 3-nitrobenzyl 2-methoxy-4-nitrophenyl C20H16N4O7 424.4 Dual nitro groups may increase reactivity

Key Observations

Electron-Withdrawing vs. The 3-methylbenzyl substituent (target) is less electron-withdrawing than 3-chlorobenzyl (Ev4, Ev5) or 3-nitrobenzyl (Ev6), which may improve metabolic stability .

Lipophilicity and Solubility: Trifluoromethyl (Ev3) and chloro (Ev4, Ev5) substituents increase hydrophobicity, whereas the target’s 3-methylbenzyl balances moderate lipophilicity.

Synthetic Considerations :

  • The target’s nitro group may require specialized handling (e.g., low-temperature reactions) akin to methods used for dual-nitro analogs (Ev6) .
  • Carboxamide derivatives with cyclopropane rings (Ev2) employ saturated sodium bicarbonate during work-up, suggesting sensitivity to acidic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis involves multi-step coupling reactions. A recommended approach is:

  • Step 1 : Condensation of 4-chloro-3-nitroaniline with activated pyridine intermediates (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid chloride) under anhydrous conditions using DMF as a catalyst.
  • Step 2 : Benzylation at the pyridine nitrogen using 3-methylbenzyl bromide in the presence of K₂CO₃ in acetonitrile at 60–80°C .
  • Yield Optimization : Monitor intermediates via TLC/HPLC and employ column chromatography (ethyl acetate/petroleum ether gradients) for purification. Microwave-assisted synthesis may reduce reaction times by 30–40% compared to traditional reflux methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C3 of the phenyl ring, methylbenzyl group at N1 of pyridine) via chemical shifts (e.g., nitro groups typically appear at δ 7.8–8.2 ppm in 1H NMR) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s amide and nitro groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Dose-Response Validation : Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) to confirm cytotoxicity trends .
  • Structural Confirmation : Re-analyze compound purity via XRD (if crystalline) or 2D NMR (e.g., NOESY) to rule out stereochemical ambiguities .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with:
  • Varied substituents on the benzyl group (e.g., fluoro, methoxy) to assess lipophilicity effects.
  • Replacement of the nitro group with cyano or trifluoromethyl to study electron-withdrawing impacts .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding moieties. Validate via IC₅₀ correlations .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with hepatic microsomes (human/rat) to identify major metabolites via LC-MS/MS. Monitor NADPH-dependent degradation .
  • Toxicity Screening :
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk.
  • Genotoxicity : Ames test for mutagenicity .

Q. What experimental designs are optimal for mechanistic studies of its antitrypanosomal activity?

  • Methodological Answer :

  • Target Identification : Use thermal proteome profiling (TPP) or affinity chromatography with tagged compound derivatives .
  • Mode of Action : Combine RNA-seq (for transcriptional changes) with proteomics to identify disrupted pathways in Trypanosoma brucei .

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